molecular formula C8H7ClN4 B1480870 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2090970-22-0

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No.: B1480870
CAS No.: 2090970-22-0
M. Wt: 194.62 g/mol
InChI Key: UUFMLCOROAQONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, thereby preventing their normal function and leading to cell cycle arrest. Additionally, it interacts with proteins involved in DNA repair mechanisms, further influencing cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress . Furthermore, it influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . The compound also induces changes in gene expression by interacting with transcription factors and other regulatory proteins . Additionally, it can cause DNA damage by forming adducts with DNA, leading to mutations and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to the compound can result in chronic cellular stress and alterations in cellular function . These effects are more pronounced in in vitro studies compared to in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause significant adverse effects, including organ toxicity and systemic inflammation . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing severe side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects . Its distribution is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in the nucleus, where it interacts with DNA and nuclear proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .

Properties

IUPAC Name

1-(2-chloroethyl)imidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFMLCOROAQONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C#N)N1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 2
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.